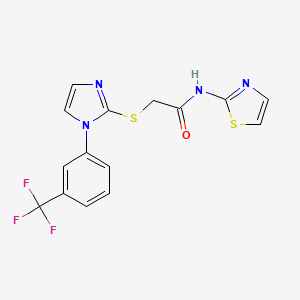

N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thiazole ring linked via an acetamide group to a thioether-bridged imidazole moiety substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS2/c16-15(17,18)10-2-1-3-11(8-10)22-6-4-20-14(22)25-9-12(23)21-13-19-5-7-24-13/h1-8H,9H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFQFUOVJAZDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Coupling reactions: The thiazole and imidazole rings are then coupled using a thiolation reaction, where a thiol group is introduced to link the two heterocycles.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted thiazole or imidazole derivatives.

Scientific Research Applications

Overview

The thiazole and imidazole moieties are known for their significant roles in the development of anticancer agents. Research indicates that compounds containing these structures exhibit cytotoxicity against various cancer cell lines.

Case Studies

- Synthesis and Activity : A study synthesized several thiazole derivatives, including N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide. These compounds were tested against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The results showed promising selectivity with IC50 values indicating significant anticancer activity .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole and imidazole rings was correlated with enhanced activity. For instance, compounds with electron-withdrawing groups demonstrated improved potency against cancer cell lines .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 23.30 | Induction of apoptosis |

| 2 | NIH/3T3 | >1000 | Cell cycle arrest |

| 3 | U251 (glioblastoma) | 10–30 | Inhibition of proliferation |

| 4 | MCF-7 (breast cancer) | 5.71 | Targeting specific signaling pathways |

Overview

Recent studies have highlighted the potential of thiazole derivatives in antiviral therapies, particularly against viruses such as hepatitis C.

Case Studies

Research has demonstrated that certain thiazole compounds inhibit viral replication through various mechanisms, including the suppression of cyclooxygenase enzymes . The compound's structural features are crucial for its activity against viral targets.

Data Table: Antiviral Activity of Thiazole Compounds

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Hepatitis C | 30.57 | Inhibition of viral replication |

| B | Dengue Virus | 2.1 | Disruption of viral assembly |

Overview

Thiazole derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and function.

Case Studies

In vitro studies have reported that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C | Staphylococcus aureus | 12 µg/mL |

| D | Escherichia coli | 15 µg/mL |

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Molecular Interactions: The compound can interact with DNA or RNA, potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Research Findings and Implications

- COX Inhibition: Compound 9 () demonstrates that electron-withdrawing groups (e.g., fluorine) on the imidazole enhance COX1/2 inhibition compared to methoxy substituents .

- Kinase Selectivity: Pyrimidinone-thioacetamides () show that bulky substituents (e.g., 3,5-dimethoxyphenyl) improve CK1 binding over imidazole-based analogues .

- Crystallinity: Dichlorophenyl-substituted acetamides () form stable 1D chains via hydrogen bonding, suggesting that halogenation improves formulation stability .

Biological Activity

N-(thiazol-2-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₈F₃N₃OS

- Molecular Weight : 287.26 g/mol

- CAS Number : 69123-60-0

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

-

Cytotoxicity Studies :

- The compound was evaluated for cytotoxicity against several cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The results indicated significant cytotoxic effects with GI50 values ranging from 0.25 to 13.50 µM across different cell lines .

- A structure-activity relationship (SAR) analysis suggested that the thiazole and imidazole moieties play crucial roles in enhancing the anticancer activity of the compound .

-

Mechanism of Action :

- Research has shown that compounds containing thiazole and imidazole rings can induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways, such as Bcl-2 .

- Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts, which may enhance their efficacy against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Inhibition :

- The compound demonstrated significant antibacterial activity against various strains, as evidenced by bioluminescence inhibition assays using Photobacterium leiognathi as a model organism .

- Further studies indicated that thiazole derivatives possess broad-spectrum antibacterial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Table 1: Anticancer Activity of this compound

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Type | Reference |

|---|---|---|

| Photobacterium leiognathi | Bioluminescence Inhibition | |

| Various Bacterial Strains | Broad-spectrum Antibacterial |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute (NCI) assessed the efficacy of this compound against a panel of 60 cancer cell lines. The compound exhibited potent activity, particularly against colon and ovarian cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited growth, suggesting its potential application in treating bacterial infections, especially those resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.